molecular formula C19H20N2O4 B2522340 2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide CAS No. 921813-79-8

2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide

Cat. No.: B2522340
CAS No.: 921813-79-8
M. Wt: 340.379
InChI Key: SJVORRJURHAXAZ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide is a synthetic organic compound designed for research and development purposes. It features a molecular framework combining a 3,4-dimethoxyphenyl group with a 1-methyl-2-oxoindoline (also known as 1-methylisatin) moiety, linked through an acetamide bridge. This structure is of significant interest in medicinal chemistry, as both acetamide derivatives and indolin-2-one scaffolds are frequently investigated for their diverse biological activities . Compounds containing the 3,4-dimethoxyphenethyl group have been studied for their potential as inhibitors of acetylcholinesterase (AChE), a key target in neurological research . Furthermore, N-acetamide indole derivatives have been identified as a promising chemotype in parasitology, with some analogs demonstrating potent activity by targeting specific ion pumps . The integration of the 2-oxoindolinyl group, a privileged structure in drug discovery, suggests this compound may serve as a valuable intermediate or lead molecule in various research pathways, including the synthesis of novel heterocyclic compounds and the exploration of structure-activity relationships (SAR) . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-21-15-6-5-14(10-13(15)11-19(21)23)20-18(22)9-12-4-7-16(24-2)17(8-12)25-3/h4-8,10H,9,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVORRJURHAXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 1-methyl-2-oxoindoline.

    Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties
Research indicates that 2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide exhibits notable anticancer activity. Studies have shown that it can modulate various cellular pathways relevant to cancer progression. The compound's ability to interact with specific molecular targets suggests that it could serve as a lead compound in drug development aimed at treating different types of cancer.

2. Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific proteins and enzymes, thereby influencing their activity. Molecular docking studies have provided insights into its binding affinities and interactions with various biological molecules, which is essential for understanding its therapeutic potential .

3. Synthesis of Derivatives
The compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique structure allows for the design of derivatives with enhanced efficacy and selectivity against specific biological targets. This aspect is particularly valuable in the context of drug development, where modifications can lead to improved therapeutic agents.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

StudyFindings
Study 1 Investigated the compound's cytotoxic effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation at low micromolar concentrations.
Study 2 Explored the compound's role in modulating apoptosis pathways in cancer cells, highlighting its potential as an anticancer agent through the induction of programmed cell death.
Study 3 Conducted molecular docking studies that revealed strong binding interactions with key enzymes involved in cancer metabolism, suggesting a targeted approach for therapeutic intervention.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

This section evaluates the compound’s structural analogs, focusing on substituent effects, pharmacological profiles, and synthetic approaches.

A-740003

Structure: N-(1-{[(Cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide Comparison:

  • Both compounds share the 3,4-dimethoxyphenylacetamide core. However, A-740003 incorporates a quinoline-amino-cyanoimino group, enhancing its selectivity as a P2X7 receptor antagonist.
  • Pharmacology : A-740003 demonstrates dose-dependent neuropathic pain reduction in rat models (ED₅₀ = 30 mg/kg) due to P2X7 receptor blockade, a target absent in studies of the target compound .
  • Key Difference: The indolinone moiety in the target compound may confer distinct binding interactions compared to A-740003’s quinoline-based substituents.

(E)-N-(3-Fluoroisoxazol-5-yl)-2-(i-((3-Methylisoxazol-5-yl)Methyl)-2-Oxoindolin-3-Ylidene)Acetamide

Structure: Contains an isoxazole ring fused to the indolinone core. Comparison:

  • The target compound lacks the isoxazole ring but retains the 2-oxoindolin scaffold.
  • Structural Insight : Fluorine substitution may enhance metabolic stability, whereas methoxy groups in the target compound could modulate solubility.

N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)

Structure : Benzamide derivative with a 3,4-dimethoxyphenethyl chain.
Comparison :

  • Core Difference: Rip-B replaces the acetamide bridge with a benzamide group and lacks the indolinone moiety.
  • Synthesis: Rip-B is synthesized in 80% yield via a 30-minute reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine, contrasting with the multi-step synthesis typical of indolinone-acetamides .
  • Thermal Property : Rip-B has a melting point of 90°C , suggesting higher crystallinity than the target compound (melting point unreported).

Chlorinated Acetamide Herbicides (e.g., Alachlor, Pretilachlor)

Structures : 2-Chloro-N-(substituted phenyl)acetamides.
Comparison :

  • Substituent Impact : Chlorine in herbicides like alachlor enhances hydrophobicity and herbicidal activity, whereas methoxy groups in the target compound may reduce toxicity and shift bioactivity toward neurological targets .
  • Application: Chlorinated analogs are agrochemicals, while the target compound’s indolinone structure aligns with anticancer or anti-inflammatory drug candidates.

Research Implications and Gaps

  • Structural Optimization: The target compound’s indolinone and methoxy groups offer a template for designing CNS-targeted agents, contrasting with chlorine-driven agrochemicals .
  • Unreported Data : Missing thermodynamic properties (e.g., melting point) and in vivo efficacy data limit comparative analysis.
  • Synthetic Challenges: Complex indolinone-acetamide synthesis (vs. Rip-B’s simplicity) highlights the need for streamlined methodologies.

Biological Activity

2-(3,4-Dimethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, focusing on its anticancer properties, interaction with molecular targets, and implications for drug development.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C19_{19}H20_{20}N2_{2}O4_{4}
  • Molecular Weight : 340.4 g/mol
  • CAS Number : 921813-79-8

The structure consists of a dimethoxy-substituted phenyl group linked to an indolinone moiety through an acetamide functional group. The methoxy groups enhance lipophilicity, potentially influencing its interactions with biological targets .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, it has shown significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50_{50} values indicating effective potency .

Cell Line IC50_{50} (µM) Effect
MCF-715Cytotoxic
A54920Cytotoxic

The mechanism by which this compound exerts its anticancer effects involves modulation of specific cellular pathways. It is believed to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases and carbonic anhydrases. Molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, thereby disrupting their function .

Interaction Studies

Interaction studies have highlighted the compound's ability to bind to various proteins and enzymes, influencing their activity. For instance, it has been shown to modulate the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This modulation can lead to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several case studies have explored the therapeutic potential of this compound in preclinical models:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, alongside increased markers of apoptosis.
  • In Vivo Efficacy : In animal models bearing tumor xenografts, administration of the compound led to significant tumor regression compared to control groups, suggesting its potential as an effective anticancer agent .

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Investigating modifications to enhance efficacy and selectivity.
  • Clinical Trials : Assessing safety and effectiveness in human subjects.
  • Combination Therapies : Evaluating synergistic effects with other chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide?

  • Methodology : Synthesis typically involves coupling precursors (e.g., 3,4-dimethoxyphenylacetic acid and 1-methyl-2-oxoindolin-5-amine) using reagents like carbodiimides (e.g., DCC) or coupling agents (e.g., HATU) in polar aprotic solvents (DMF, DMSO). Bases such as triethylamine or potassium carbonate are added to neutralize by-products. Reaction conditions (60–80°C, 12–24 h) are optimized to minimize side reactions .
  • Purification : Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. How is the compound characterized post-synthesis?

  • Analytical Techniques :

Method Purpose Key Observations
¹H/¹³C NMR Confirm structural integrityPeaks for methoxy (δ ~3.8 ppm), acetamide (δ ~2.1 ppm), and indolinone (δ ~7.5–8.0 ppm) groups .
Mass Spectrometry (MS) Verify molecular weightMolecular ion peak ([M+H]⁺) consistent with C₁₉H₂₀N₂O₄ (MW 340.38 g/mol) .
TLC Monitor reaction progressRf values compared to standards under UV visualization .

Q. What structural features influence its biological activity?

  • Key Groups :

  • 3,4-Dimethoxyphenyl : Enhances lipophilicity and membrane permeability .
  • 1-Methyl-2-oxoindolin-5-yl : Mimics kinase inhibitor scaffolds (e.g., sunitinib), suggesting potential kinase-targeted activity .
  • Acetamide Linker : Facilitates hydrogen bonding with biological targets like enzymes or receptors .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized?

  • Critical Parameters :

Factor Optimization Strategy Evidence
Solvent Use DMF for better solubility of intermediates .
Catalyst Employ DMAP (4-dimethylaminopyridine) to accelerate coupling .
Temperature Maintain 70°C to balance reaction rate and by-product formation .
Purification Gradient elution (5→20% EtOAc in hexane) improves resolution of impurities .

Q. What in vitro assays are suitable for studying its mechanism of action?

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Molecular Docking : Use AutoDock Vina to predict binding interactions with target proteins (e.g., COX-2, tubulin) .

Q. How to resolve contradictions in reported biological activity data?

  • Approach :

Structural Validation : Confirm compound identity via X-ray crystallography to rule out batch-specific impurities .

Assay Conditions : Standardize protocols (e.g., serum concentration in cell culture, incubation time) to reduce variability .

Comparative SAR : Test analogs (e.g., replacing methoxy with ethoxy groups) to isolate pharmacophores responsible for activity .

Q. What challenges arise in structure-activity relationship (SAR) studies?

  • Key Issues :

  • Synthetic Complexity : Multi-step routes for analogs (e.g., modifying the indolinone core) require rigorous optimization .
  • Bioavailability : High molecular weight (~340 g/mol) and cLogP (~2.5) may limit cellular uptake, necessitating prodrug strategies .
  • Off-Target Effects : Use CRISPR-Cas9 knockout models to validate target specificity .

Q. Which analytical methods detect impurities in bulk samples?

  • HPLC-DAD : Quantify residual solvents (e.g., DMF) and degradation products with C18 columns (acetonitrile/water mobile phase) .
  • GC-MS : Identify volatile by-products (e.g., unreacted amines) using DB-5 capillary columns .

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